molecular formula C23H23FN2O3S B4232289 N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-isopropylphenyl)-N~2~-phenylglycinamide

N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-isopropylphenyl)-N~2~-phenylglycinamide

カタログ番号: B4232289
分子量: 426.5 g/mol
InChIキー: JQJALPSANQCUJU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-isopropylphenyl)-N~2~-phenylglycinamide, commonly known as FSPTI, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of sulfonylurea compounds and has been shown to have significant effects on various physiological and biochemical processes in the body.

作用機序

FSPTI exerts its effects by binding to specific targets in the body, including enzymes and receptors. It has been shown to inhibit the activity of several enzymes involved in cancer cell growth and survival, including mTOR, AKT, and ERK. FSPTI has also been shown to modulate insulin signaling pathways by inhibiting the activity of the insulin receptor substrate-1 (IRS-1) protein. Additionally, FSPTI has been shown to inhibit the production of pro-inflammatory cytokines by blocking the activation of NF-κB signaling pathways.
Biochemical and Physiological Effects:
FSPTI has been shown to have significant effects on various physiological and biochemical processes in the body. In cancer research, FSPTI has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and prevent metastasis (the spread of cancer cells to other parts of the body). In diabetes research, FSPTI has been shown to improve glucose homeostasis and insulin sensitivity by increasing glucose uptake in muscle cells and reducing hepatic glucose production. In inflammation research, FSPTI has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines.

実験室実験の利点と制限

One of the main advantages of FSPTI is its specificity for certain targets in the body, which makes it a valuable tool for studying specific signaling pathways. Additionally, FSPTI has been shown to have low toxicity and good pharmacokinetic properties, which make it a promising candidate for drug development. However, one limitation of FSPTI is its relatively low potency compared to other inhibitors, which may limit its effectiveness in certain experiments.

将来の方向性

There are several future directions for research on FSPTI, including:
1. Investigating the potential therapeutic applications of FSPTI in other diseases, such as neurodegenerative disorders and cardiovascular diseases.
2. Developing more potent derivatives of FSPTI that can be used in clinical trials.
3. Studying the effects of FSPTI on different cell types and tissues to better understand its mechanism of action.
4. Investigating the potential synergistic effects of FSPTI with other drugs or therapies.
5. Developing new methods for delivering FSPTI to specific tissues or organs in the body.
Conclusion:
FSPTI is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. It exerts its effects by binding to specific targets in the body and has been shown to have significant effects on various physiological and biochemical processes. While there are some limitations to its use in lab experiments, FSPTI remains a promising candidate for drug development and further research.

科学的研究の応用

FSPTI has been widely studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. In cancer research, FSPTI has been shown to inhibit the growth and metastasis of cancer cells by targeting specific signaling pathways. In diabetes research, FSPTI has been shown to improve glucose homeostasis and insulin sensitivity by modulating insulin signaling pathways. In inflammation research, FSPTI has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

特性

IUPAC Name

2-(N-(4-fluorophenyl)sulfonylanilino)-N-(2-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN2O3S/c1-17(2)21-10-6-7-11-22(21)25-23(27)16-26(19-8-4-3-5-9-19)30(28,29)20-14-12-18(24)13-15-20/h3-15,17H,16H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQJALPSANQCUJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-isopropylphenyl)-N~2~-phenylglycinamide
Reactant of Route 2
Reactant of Route 2
N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-isopropylphenyl)-N~2~-phenylglycinamide
Reactant of Route 3
Reactant of Route 3
N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-isopropylphenyl)-N~2~-phenylglycinamide
Reactant of Route 4
Reactant of Route 4
N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-isopropylphenyl)-N~2~-phenylglycinamide
Reactant of Route 5
Reactant of Route 5
N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-isopropylphenyl)-N~2~-phenylglycinamide
Reactant of Route 6
Reactant of Route 6
N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-isopropylphenyl)-N~2~-phenylglycinamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。